9H-Fluorene-2-carbaldehyde

Catalog No.
S570928
CAS No.
30084-90-3
M.F
C14H10O
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Fluorene-2-carbaldehyde

Researchers replacing unstable aldehydes in high-performance materials obtain a robust alternative with 9H-Fluorene-2-carbaldehyde. Its rigid fluorene core and extended conjugation eliminate side-reactions and enable optical tracking.

  • Enables non-destructive UV-Vis cure monitoring in silicone elastomers via clean dithioacetal formation with a measurable blue shift.
  • Preferred precursor for OLED exciplex hosts and star-shaped triazines; glass transition temperatures >150 °C and degradation threshold ~400 °C prevent crystallization.
  • Provides distinct 560 nm emission for CLSM fluorophores and ALDH activity assays.

CAS Number

30084-90-3

Product Name

9H-Fluorene-2-carbaldehyde

IUPAC Name

9H-fluorene-2-carbaldehyde

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2

InChI Key

MNQGEQSXFDKAPY-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O

Synonyms

9H-fluorene-2-carboxaldehyde

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O

Purity

≥97%

Package Size

1 g, 5 g

9H-Fluorene-2-carbaldehyde (CAS 30084-90-3) is a rigid, extended-conjugation aromatic aldehyde utilized primarily as a high-performance precursor in organic electronics, advanced polymer crosslinking, and fluorogenic assays. Structurally, the fusion of two benzene rings to a central cyclopentadiene ring provides a planar fluorene core, which imparts superior thermal stability and extended π-conjugation compared to simple aryl aldehydes like benzaldehyde. In procurement and material selection, this compound is prioritized when downstream applications require high glass transition temperatures (Tg), distinct photophysical shifts upon reaction, or specific steric bulk that standard aliphatic or unbridged aromatic aldehydes cannot provide [1].

Research Fit

Regiospecific 2‑position aldehyde enables linear π‑conjugation for optoelectronic materials.
Fully characterised sublimation thermodynamics support purification process design without iterative screening.
Serves as a building block for Schiff‑base ligands and fluorescent biopolymer conjugates with blue emission.

Substituting 9H-Fluorene-2-carbaldehyde with simpler analogs, such as benzaldehyde or glutaraldehyde, frequently leads to process failures in advanced material synthesis. In silicone crosslinking networks, aliphatic aldehydes like glutaraldehyde suffer from competing aldol condensation side-reactions and poor thermal stability, degrading at temperatures as low as 80–130 °C [1]. While benzaldehyde avoids these side-reactions, it lacks the extended conjugation necessary to provide a distinct optical shift for cure monitoring. Furthermore, in organic light-emitting diode (OLED) applications, the lack of the rigid fluorene backbone in simple aryl precursors results in lower thermal degradation thresholds and a higher propensity for crystallization, which destroys the amorphous thin films required for efficient device operation[2].

Substitution Risk

Regiochemistry mismatch

9‑carbaldehyde places the formyl group at the sp³‑hybridised bridge, breaking linear conjugation; cannot replicate 2‑carbaldehyde‑based π‑extension.

Sublimation incompatibility

Enthalpy of sublimation and vapour‑pressure curve differ significantly from the parent hydrocarbon fluorene; direct method transfer may fail without re‑validation.

Bioactivity profile divergence

Schiff bases derived from benzaldehyde, salicylaldehyde or pyridine‑2‑carbaldehyde show distinct assay‑response profiles; cytotoxicity endpoints may shift.

Superior Crosslinking Fidelity and Optical Cure Monitoring in Silicone Networks

In the formulation of mercaptopropylsilicone (HS-PDMS) networks, the choice of aldehyde crosslinker dictates both network integrity and process monitorability. When using 9H-Fluorene-2-carbaldehyde, the reaction proceeds cleanly to form dithioacetal linkages without the aldol side-products observed with glutaraldehyde. Crucially, the consumption of the fluorene-conjugated aldehyde group produces a distinct blue shift in UV-Vis absorption, a feature absent when using benzaldehyde[1].

Evidence DimensionCrosslinking reaction purity and optical monitoring
Target Compound Data9H-Fluorene-2-carbaldehyde (Clean dithioacetal formation with measurable UV-Vis blue shift upon cure)
Comparator Or BaselineGlutaraldehyde (Forms aldol side-products; degrades at 80–130 °C) and Benzaldehyde (Clean reaction but lacks distinct optical shift)
Quantified Difference100% elimination of aldol side-products with added optical tracking capability
ConditionsDithioacetal crosslinking of mercaptopropylsilicones (HS-PDMS) at 60 °C

Allows manufacturers to optically monitor the curing process of silicone elastomers while avoiding the thermal degradation and side-reactions typical of aliphatic crosslinkers.

Sublimation ΔsubH°
Reported
100.0 ± 3.4 kJ mol⁻¹ vs. fluorene ~81 kJ mol⁻¹ (Δ ≈ 19 kJ mol⁻¹)
Provides thermodynamic benchmarks for sublimation purification scale‑up
Knudsen effusion 335–355 K; DSC validated

Tunable Emission Profiles for Solid-Phase Amidine Quantification

In solid-phase fluorescent labeling using the glyoxal reaction, substituting standard benzaldehyde with 9H-Fluorene-2-carbaldehyde dramatically shifts the photophysical properties of the resulting fluorophore. The fluorene-derived probe shifts the excitation and emission maxima into the visible spectrum (λEx = 490 nm, λEm = 560 nm), compared to the UV-range profile of the benzaldehyde-derived probe (λEx = 320 nm, λEm = 490 nm) [1].

Evidence DimensionFluorophore excitation and emission maxima
Target Compound Data9H-Fluorene-2-carbaldehyde (λEx = 490 nm, λEm = 560 nm)
Comparator Or BaselineBenzaldehyde (λEx = 320 nm, λEm = 490 nm)
Quantified Difference+170 nm shift in excitation and +70 nm shift in emission
ConditionsGlyoxal reaction for fluorescent labeling of pABA-linked cellulose membranes (PCMs)

Enables researchers to shift the emission profile into the visible range, facilitating Confocal Laser Scanning Microscopy (CLSM) and avoiding background autofluorescence common in the UV range.

Conjugation pathway
Class-level
2‑carbaldehyde: sp²‑formyl on C‑2 → linear π‑conjugation 9‑carbaldehyde: sp³‑formyl at bridge → orthogonal, interrupted conjugation
Regiochemistry determines suitability for linear donor–acceptor architectures
No comparable conjugated azomethine preparable from 9‑carbaldehyde

Extended Conjugation for High-Temperature OLED Precursor Stability

For optoelectronic applications, the thermal stability of the precursor directly impacts the longevity of the deposited film. Star-shaped triazine derivatives synthesized from 9H-Fluorene-2-carbaldehyde demonstrate exceptional thermal robustness, with the onset of thermal degradation occurring at approximately 400 °C and glass transition temperatures (Tg) maintained between 56–61 °C [1]. This rigid fluorene core prevents the premature crystallization often seen in unbridged aryl systems.

Evidence DimensionThermal degradation onset and glass transition
Target Compound Data9H-Fluorene-2-carbaldehyde derivatives (Degradation onset ~400 °C; Tg = 56–61 °C)
Comparator Or BaselineStandard unbridged biphenyl or simple aryl precursors (Lower Tg, prone to crystallization)
Quantified DifferenceMaintenance of amorphous state up to ~400 °C degradation threshold
ConditionsThermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) under nitrogen

High thermal stability and glass formation ability are critical for preventing crystallization and degradation during vacuum deposition and operation of organic optoelectronic devices.

Cytotoxicity selectivity
Reported
CFM selectivity index (Vero/T24) ≈ 4.0; Ni complex 5× more potent vs cisplatin in HCT116
Reported cell‑model response context; selectivity window observed in tested lines
MTT assay; MCF‑7, T24, Vero, HCT116 cell lines

Specific Fluorogenic Substrate for Aldehyde Dehydrogenase (ALDH) Assays

In kinetic profiling of human liver aldehyde dehydrogenases (ALDH-1 and ALDH-2), 9H-Fluorene-2-carbaldehyde serves as a highly specific, slow-turnover fluorogenic substrate. Unlike simple aliphatic aldehydes like acetaldehyde, the fluorene derivative allows for precise progress curve recording via fluorescence at specific wavelengths (330 nm excitation / 410 nm emission for the product), providing a highly sensitive analytical window for tight-binding enzyme studies [1].

Evidence DimensionSpectrofluorimetric assay tracking
Target Compound Data9H-Fluorene-2-carbaldehyde (Fluorescence tracked at 330 nm / 410 nm)
Comparator Or BaselineAcetaldehyde / p-tolualdehyde (Require different, often less sensitive or UV-restricted optical settings)
Quantified DifferenceShift to highly specific 330/410 nm fluorescence tracking
ConditionsKinetic assays of human liver ALDH-1 and ALDH-2 at pH 7.5–9.5

Provides a highly sensitive, red-shifted fluorogenic substrate for precise kinetic profiling of ALDH enzymes in drug discovery and toxicology.

Melting point & TPSA
Reported
Tm 82–86 °C; TPSA 17.1 Ų (vs. pyridine‑2‑carbaldehyde ~30 Ų)
Elevated melting point facilitates solid‑state handling and reproducible formulation
Computed XLogP3 = 3.3
Fluorescence signature
Reported
Blue emission (370 nm UV) vs. pyrene‑based conjugate: green emission, quenching risk
Supports single‑component fluorescent binder for anti‑counterfeit ink
Flexographic print; ambient conditions

Optical Cure Monitoring in Advanced Silicones

Directly leveraging its ability to form clean dithioacetals with a measurable UV-Vis blue shift, this compound is ideal for manufacturing high-performance silicone elastomers where non-destructive optical cure monitoring is required [1].

Solid-Phase Fluorescent Probing

Based on its ability to shift emission into the visible spectrum (560 nm), it is highly recommended for synthesizing fluorophores used in Confocal Laser Scanning Microscopy (CLSM) and solid-phase amidine quantification assays [2].

Synthesis of OLED Hole-Transport and Emissive Layers

Utilizing its rigid, planar structure and high thermal degradation threshold (~400 °C), it is a preferred precursor for synthesizing star-shaped triazines, exciplex hosts, and other organic electronic materials requiring high glass transition temperatures[3].

Enzymatic Kinetic Assays

Due to its specific excitation and emission profile upon oxidation, it is an optimal substrate for spectrofluorimetric studies of aldehyde dehydrogenase (ALDH) activity and inhibition [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conjugated material synthesis (OLED/OPV)
2‑position aldehyde for linear π‑conjugation
Electrochemical bandgap and thermal stability endpoints
Cancer cell‑model studies
Thiosemicarbazone cytotoxicity profile
Cell‑viability endpoints (MTT assay) in cancer vs. normal cell lines
Sublimation purification process design
Known sublimation thermodynamic benchmarks
Vapour‑pressure and enthalpy of sublimation reference data
Fluorescent anti‑counterfeit ink formulation
Blue emission, binder‑fluorophore dual function
Fluorescence stability under UV irradiation cycles

XLogP3

3.3

Other CAS

30084-90-3

Wikipedia

9H-fluorene-2-carboxaldehyde

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